1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Scientific Research Applications
Enantioselective Process Development
Reginald O. Cann et al. (2012) developed a convergent, stereoselective, and economical synthesis for a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Their work demonstrates the synthesis of complex molecules on a multikilogram scale, emphasizing the importance of chiral centers in pharmaceutical synthesis, which could relate to the development of compounds like "1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide" in terms of methodology and application in receptor inhibition (Cann et al., 2012).
Radioligand Development for PET Imaging
Gonzalo García et al. (2014) described the synthesis and evaluation of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635, showcasing their potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This indicates the potential for compounds with complex structures, similar to the one , to be used in brain imaging and diagnosis of mental health conditions (García et al., 2014).
Antipsychotic Agent Development
Research by M. H. Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, highlighting their in vitro and in vivo evaluation for binding to dopamine and serotonin receptors. Such studies are foundational for understanding how structurally similar compounds might be developed and evaluated for psychiatric applications (Norman et al., 1996).
Antibacterial Agent Development
T. Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, focusing on their antibacterial properties. This research is relevant for understanding the structural-functional relationships in developing new antibacterial agents with potential modifications for enhanced efficacy and specificity (Miyamoto et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as pcsk9 . PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells.
Mode of Action
The compound is a prodrug, which means it is metabolically converted into its active form inside the body. Specifically, it is converted by liver carboxyesterase (CES1) into its active form . The active form of the compound selectively inhibits the synthesis of the PCSK9 protein .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathwayThis leads to increased uptake and clearance of LDL cholesterol from the bloodstream .
Pharmacokinetics
The active form of the compound has been found in mice at a concentration of 33.9 μg/mL 0.5 hr after a 300 mg/kg oral dose, and in monkeys at a concentration of 9.0 μg/mL 0.5 hr after a 30 mg/kg oral dose .
Result of Action
The result of the compound’s action is a decrease in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 levels decreased by 26%, 42%, and 53% 5 hours after oral doses of 100, 300, and 500 mg/kg, respectively
Safety and Hazards
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-12-9-18-15-25-21-4-2-1-3-19(18)21)17-10-13-28(14-11-17)22-8-7-20(26-27-22)16-5-6-16/h1-4,7-8,15-17,25H,5-6,9-14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQPJOBNLYWYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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